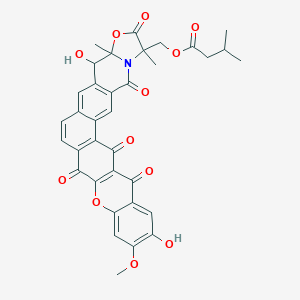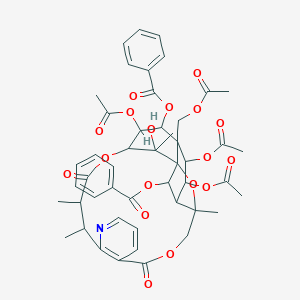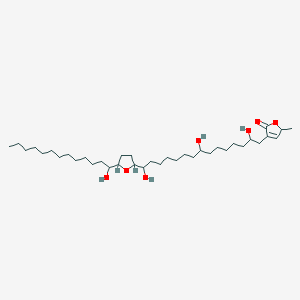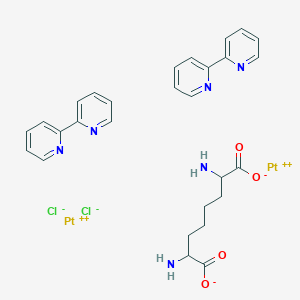
Citreamicin zeta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citreamicin zeta is a natural product isolated from the soil bacteria Streptomyces sp. SN-593. It is a member of the macrolide family of antibiotics and exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound has garnered significant attention in recent years due to its unique chemical structure and promising biological activity.
Mécanisme D'action
Citreamicin zeta exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects
In addition to its antibacterial activity, this compound has been shown to have several other biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to possess anti-inflammatory properties. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Citreamicin zeta possesses several advantages as a research tool, including its potent antibacterial activity, unique chemical structure, and potential as a lead compound for the development of new antibiotics. However, its synthesis is challenging and time-consuming, and its use may be limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on citreamicin zeta. One area of focus could be the development of more efficient synthetic routes to produce this compound. Additionally, researchers could explore the potential of this compound as a lead compound for the development of new antibiotics, either through modification of the existing molecule or through the identification of other natural products with similar biological activity. Finally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
Citreamicin zeta is a complex molecule that contains multiple stereocenters and a unique macrocyclic lactone ring. The synthesis of this compound is challenging and requires multiple steps, including the construction of the macrocyclic ring and the selective introduction of various functional groups. Several synthetic routes have been developed, with the most successful approach involving the use of a chiral auxiliary to control the stereochemistry of the molecule.
Applications De Recherche Scientifique
Citreamicin zeta has been the subject of extensive scientific research due to its potent antibacterial activity and unique chemical structure. Several studies have investigated the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, researchers have explored the potential of this compound as a lead compound for the development of new antibiotics.
Propriétés
Numéro CAS |
128969-89-1 |
|---|---|
Formule moléculaire |
C35H29NO12 |
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
(11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3 |
Clé InChI |
TUPDRFUSBGIQLD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |
SMILES canonique |
CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |
Synonymes |
citreamicin zeta LL E19085 zeta LL-E19085zeta |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)



![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)





